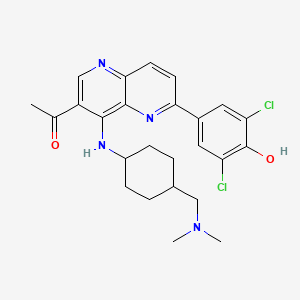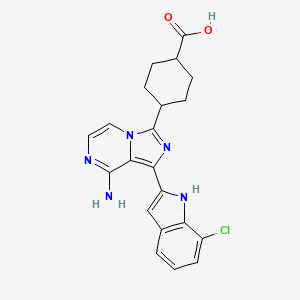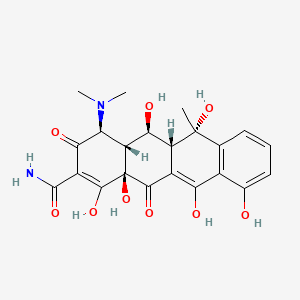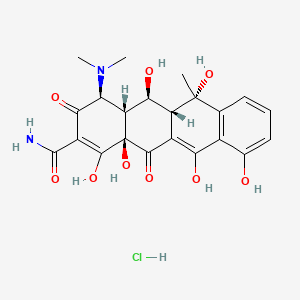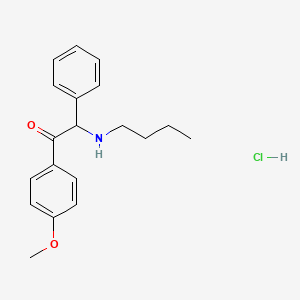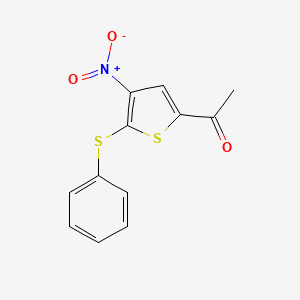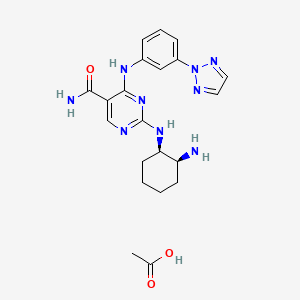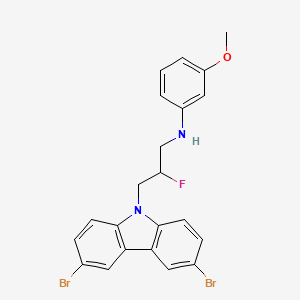
PD-149164
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-149164 is novel peptoid agonist for the CCK-A receptor.
Aplicaciones Científicas De Investigación
CDK4/6 Inhibition in Ovarian Cancer
PD-0332991, a selective inhibitor of CDK4/6 kinases, demonstrates biological activity in ovarian cancer cell lines. It effectively induces G0/G1 cell cycle arrest and blocks retinoblastoma (Rb) phosphorylation, thereby enhancing the effects of chemotherapy. Its effectiveness is particularly notable in Rb-proficient cell lines with low p16 expression. This suggests its potential for use in personalized treatments for ovarian cancer (Konecny et al., 2011).
Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, which retain the histologic and genetic characteristics of their donor tumor, are increasingly used in cancer research. They are predictive of clinical outcomes and useful for drug screening, biomarker development, and preclinical evaluation of personalized medicine strategies (Hidalgo et al., 2014).
Machine Learning in Parkinson's Disease
Wearable sensor data, coupled with machine learning algorithms, are being used to quantify signs of Parkinson's disease (PD). This technology aids in improving clinical diagnosis, management, and the conduct of clinical studies by providing quantitative, objective measurements (Kubota et al., 2016).
Photodynamic Therapy Developments
Photodynamic therapy (PDT) uses photosensitizers activated by visible light to destroy cancer cells and pathogenic microbes. Tetrapyrrole structures, synthetic dyes, and natural products are explored for their applications in PDT. Future directions include two-photon absorption PDT and sonodynamic therapy (Abrahamse & Hamblin, 2016).
Pharmacokinetic and Pharmacodynamic Strategies
The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is critical in drug discovery and development. Effective PK/PD study design helps in understanding drug action mechanisms and identifying optimal compound properties (Tuntland et al., 2014).
Participatory Design in Health Sciences
Participatory design (PD) in health sciences aids in developing technological and organizational interventions. It merges computer technology with health-related research, addressing practical and disciplinary issues in treatment strategies (Clemensen et al., 2007).
Ultraviolet Photodetectors Research
Recent research in ultraviolet photodetectors (PDs) focuses on novel structures, materials, and technical challenges for various applications, including industrial, military, and environmental monitoring (Alaie et al., 2015).
Propiedades
Número CAS |
181941-32-2 |
|---|---|
Nombre del producto |
PD-149164 |
Fórmula molecular |
C33H38FN3O5 |
Peso molecular |
575.68 |
Nombre IUPAC |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
Clave InChI |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PD-149164; PD 149164; PD149164. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



